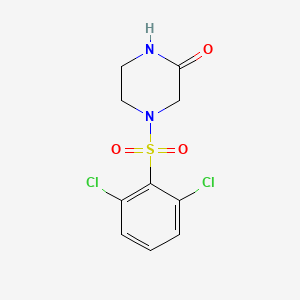

4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one

説明

特性

分子式 |

C10H10Cl2N2O3S |

|---|---|

分子量 |

309.17 g/mol |

IUPAC名 |

4-(2,6-dichlorophenyl)sulfonylpiperazin-2-one |

InChI |

InChI=1S/C10H10Cl2N2O3S/c11-7-2-1-3-8(12)10(7)18(16,17)14-5-4-13-9(15)6-14/h1-3H,4-6H2,(H,13,15) |

InChIキー |

WDTKKUCPWKYCON-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC(=O)N1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |

製品の起源 |

United States |

準備方法

Preparation Methods of 4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the piperazin-2-one core.

- Introduction of the sulfonyl group via sulfonyl chloride derivatives.

- Coupling with the 2,6-dichlorophenyl moiety.

These steps are often carried out under controlled conditions to ensure regioselectivity and high yield.

Stepwise Synthesis

Step 1: Synthesis of Piperazin-2-one Core

The piperazin-2-one ring can be synthesized by cyclization of appropriate diamine precursors or by functional group transformation of piperazine derivatives. This step may involve:

- Heating piperazine derivatives with suitable carbonyl sources.

- Use of protecting groups to control reactivity.

Step 2: Preparation of 2,6-Dichlorophenylsulfonyl Chloride

The 2,6-dichlorophenylsulfonyl chloride is prepared by chlorosulfonation of 1,3-dichlorobenzene, followed by purification. This reagent serves as the sulfonylating agent.

Step 3: Sulfonylation of Piperazin-2-one

The key sulfonylation reaction involves the nucleophilic substitution of the sulfonyl chloride by the piperazin-2-one nitrogen under basic conditions, typically using triethylamine or a similar base in an inert solvent such as dichloromethane or ethylene dichloride. The reaction is often refluxed for several hours to ensure completion.

A representative reaction scheme is:

$$

\text{Piperazin-2-one} + \text{2,6-Dichlorophenylsulfonyl chloride} \xrightarrow[\text{Reflux}]{\text{Base}} \text{this compound}

$$

Example from Literature

A closely related synthesis was reported where substituted sulfonyl chlorides were reacted with piperazinyl intermediates in ethylene dichloride under reflux with triethylamine as the base. The reaction mixture was cooled, washed, dried, and purified by column chromatography yielding the desired sulfonylated piperazine derivatives in good yields.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Sulfonylation | Piperazin-2-one + 2,6-dichlorophenylsulfonyl chloride, Et3N, ethylene dichloride, reflux 3 h | Formation of sulfonylated piperazin-2-one | Typically >70% |

Purification and Characterization

Purification is generally achieved by column chromatography using solvents such as petroleum ether and ethyl acetate in varying ratios (e.g., 7:3). Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Melting point determination for purity assessment.

Typical NMR data show characteristic signals for the piperazine ring protons and aromatic protons of the 2,6-dichlorophenyl group.

Analysis of Preparation Methods

Solvent and Temperature Effects

Ethylene dichloride and dichloromethane are preferred solvents due to their ability to dissolve both reactants and maintain reaction homogeneity. Reflux conditions (around 80°C for ethylene dichloride) are optimal to drive the reaction to completion without decomposing sensitive intermediates.

Scope and Limitations

The method is versatile and can accommodate various substituted sulfonyl chlorides, including 2,6-dichlorophenylsulfonyl chloride, allowing for the synthesis of a range of sulfonylated piperazine derivatives. However, steric hindrance around the sulfonyl chloride can affect the reaction rate and yield.

Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | Piperazin-2-one | Readily available or synthesized |

| Sulfonylating Agent | 2,6-Dichlorophenylsulfonyl chloride | Prepared via chlorosulfonation |

| Base | Triethylamine | Neutralizes HCl, promotes reaction |

| Solvent | Ethylene dichloride or dichloromethane | Good solubility, inert |

| Temperature | Reflux (~80°C) | Ensures reaction completion |

| Reaction Time | 3 hours | Optimized for yield |

| Purification | Column chromatography (petroleum ether:ethyl acetate 7:3) | High purity product obtained |

| Yield | Typically >70% | Depends on substrate purity |

Research Discoveries and Applications

While the direct synthesis of this compound is less frequently reported in isolation, related sulfonyl piperazine derivatives have shown significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The sulfonylation approach described is foundational for creating libraries of bioactive compounds for medicinal chemistry research.

化学反応の分析

Types of Reactions

4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学的研究の応用

4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

作用機序

The mechanism of action of 4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in its biological activities.

類似化合物との比較

Cannabinoid Receptor Ligands

- SR141716A (Rimonabant): A pyrazole-carboxamide derivative with a 2,4-dichlorophenyl group and piperidine core. Unlike 4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one, SR141716A lacks a sulfonyl group but shares halogenated aromatic substituents. It acts as a CB1 inverse agonist, highlighting how dichlorophenyl positioning (2,4- vs. 2,6-) and core heterocycles (piperidine vs. piperazinone) affect receptor selectivity .

- SR144528: A bicyclic cannabinoid CB2 inverse agonist with a 4-chloro-3-methylphenyl group. Its bulky bicycloheptane structure contrasts with the planar benzofuran in Vonafexor, demonstrating how steric effects modulate receptor binding .

Triazolone-Piperazine Derivatives

- PF 43(1) Compounds: Two triazolone derivatives (entries f and g) feature piperazine linked to dichlorophenyl-containing dioxolane and triazole groups. While these share dichlorophenyl motifs with this compound, their complex triazolone-dioxolane scaffolds likely confer distinct solubility and target engagement profiles compared to the simpler sulfonyl-piperazinone structure .

Vonafexor (EYP-001)

As the parent drug of this compound, Vonafexor incorporates a benzofuran-carboxylic acid group. The 2,6-dichlorophenyl sulfonyl group may contribute to metabolic resistance by sterically hindering enzymatic degradation .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Structural Influence on Activity : The 2,6-dichlorophenyl sulfonyl group in this compound distinguishes it from analogs with 2,4-dichloro or methoxyphenyl substituents, which exhibit divergent receptor affinities (e.g., CB1 vs. FXR targeting) .

- Solubility and Bioavailability: Vonafexor’s carboxylic acid group likely enhances aqueous solubility compared to neutral piperazinone derivatives, a critical factor in drug development .

- Synthetic vs. Therapeutic Utility: Piperazine derivatives with protective groups (e.g., Fmoc) serve as intermediates, whereas halogenated sulfonyl-piperazinones are optimized for target engagement .

生物活性

4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against several strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Activity : It has been demonstrated to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Receptor Modulation : The compound acts as an antagonist at serotonin receptors (5-HT6 and 5-HT7), which may contribute to its neuropharmacological effects.

Research indicates that this compound inhibits poly(ADP-ribose) polymerase (PARP) activity, which is critical in DNA repair processes. This inhibition leads to increased levels of phosphorylated H2AX, indicating DNA damage and subsequent apoptosis in cancer cells.

Case Study: Inhibition of PARP Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:

- Dose-dependent inhibition of PARP activity.

- Enhanced cleavage of PARP, indicating increased apoptosis.

- Increased caspase 3/7 activity, confirming the induction of programmed cell death.

Data Table: Biological Activity Summary

Pharmacological Implications

The diverse biological activities suggest that this compound could serve as a lead compound in drug development for:

- Antibacterial agents targeting resistant strains.

- Anticancer therapies , particularly for breast cancer.

- Neurological disorders through modulation of serotonin receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。